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molecular formula C10H14N2Si B2650551 6-((Trimethylsilyl)ethynyl)pyridin-3-amine CAS No. 868736-61-2

6-((Trimethylsilyl)ethynyl)pyridin-3-amine

Cat. No. B2650551
M. Wt: 190.321
InChI Key: MZNISYXSXJNIGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07989477B2

Procedure details

A mixture of 3-amino-6-bromopyridine (Alfa Aesar, 1.0 g, 5.8 mmol), ethynyl trimethylsilane (1.7 mL, 17.3 mmol), CH3CN (3 mL), DMF (2 mL) and Et3N (2 mL) was treated with CuI (60 mg, 0.32 mmol) and (Ph3P)4Pd (114 mg, 0.10 mmol) and the mixture stirred at 45° C. for 1.5 h. More ethynyltrimethylsilane (1.7 mL, 17.3 mmol) was added to the reaction and the mixture was stirred for 2 h. The mixture was concentrated in vacuo and the residue partitioned between EtOAc and saturated aqueous NaHCO3 solution. The EtOAc phase was washed with brine, dried (MgSO4) and concentrated in vacuo. The crude product was purified by flash chromatography on SiO2 using 0-6% EtOAc/hexanes to give the title compound (0.75 g, 68%) as a brown solid. 1H NMR (DMSO-d6) δ 7.85 (s, 1H), 7.15 (d, 1H, J=8.1 Hz), 6.81 (d, 1H, J=8.1 Hz), 5.76 (s, 2H), 0.19 (s, 9H); MS (ESI+): m/z 191.20 (M+H)+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step Two
Name
CuI
Quantity
60 mg
Type
catalyst
Reaction Step Three
Quantity
114 mg
Type
catalyst
Reaction Step Three
Yield
68%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[N:4][C:5](Br)=[CH:6][CH:7]=1.[C:9]([Si:11]([CH3:14])([CH3:13])[CH3:12])#[CH:10].CC#N.CN(C=O)C>[Cu]I.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.CCN(CC)CC>[CH3:12][Si:11]([CH3:14])([CH3:13])[C:9]#[C:10][C:5]1[N:4]=[CH:3][C:2]([NH2:1])=[CH:7][CH:6]=1 |^1:28,30,49,68|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
NC=1C=NC(=CC1)Br
Name
Quantity
1.7 mL
Type
reactant
Smiles
C(#C)[Si](C)(C)C
Name
Quantity
3 mL
Type
reactant
Smiles
CC#N
Name
Quantity
2 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
2 mL
Type
solvent
Smiles
CCN(CC)CC
Step Two
Name
Quantity
1.7 mL
Type
reactant
Smiles
C(#C)[Si](C)(C)C
Step Three
Name
CuI
Quantity
60 mg
Type
catalyst
Smiles
[Cu]I
Name
Quantity
114 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
the mixture stirred at 45° C. for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 2 h
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue partitioned between EtOAc and saturated aqueous NaHCO3 solution
WASH
Type
WASH
Details
The EtOAc phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography on SiO2 using 0-6% EtOAc/hexanes

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C[Si](C#CC1=CC=C(C=N1)N)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.75 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 67.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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